molecular formula C11H10O2 B8813563 2-methoxynaphthalen-1-ol CAS No. 61742-13-0

2-methoxynaphthalen-1-ol

Cat. No.: B8813563
CAS No.: 61742-13-0
M. Wt: 174.20 g/mol
InChI Key: QVIKUAVXSRNDPS-UHFFFAOYSA-N
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Description

2-methoxynaphthalen-1-ol is an organic compound with the molecular formula C11H10O2. It belongs to the class of naphthalenes, which are characterized by two fused benzene rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxynaphthalen-1-ol can be achieved through several methods. One common approach involves the methylation of 5-hydroxy-2-naphthol using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-methoxynaphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone or other reduced forms.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methoxynaphthalen-1-ol involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Comparison

Compared to similar compounds, 2-methoxynaphthalen-1-ol stands out due to its unique substitution pattern on the naphthalene ring. This structural difference can influence its reactivity and biological activity, making it a valuable compound for specific applications in research and industry .

Properties

CAS No.

61742-13-0

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

2-methoxynaphthalen-1-ol

InChI

InChI=1S/C11H10O2/c1-13-10-7-6-8-4-2-3-5-9(8)11(10)12/h2-7,12H,1H3

InChI Key

QVIKUAVXSRNDPS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)O

Origin of Product

United States

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